2-Methyl-5-(trifluoromethoxy)pyridine
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Overview
Description
2-Methyl-5-(trifluoromethoxy)pyridine is an organic compound with the molecular formula C7H6F3NO It is a derivative of pyridine, where the pyridine ring is substituted with a methyl group at the second position and a trifluoromethoxy group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(trifluoromethoxy)pyridine can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with trifluoromethoxy-containing reagents under specific conditions. For example, the reaction can be carried out using trifluoromethoxy iodide in the presence of a base such as potassium carbonate, with the reaction mixture being heated to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the trifluoromethoxy group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Compounds with modified functional groups.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Methyl-5-(trifluoromethoxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(trifluoromethoxy)pyridine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethoxy)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Hydroxy-5-(trifluoromethyl)pyridine
Uniqueness
2-Methyl-5-(trifluoromethoxy)pyridine is unique due to the presence of both a methyl group and a trifluoromethoxy group on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-5-(trifluoromethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-5-2-3-6(4-11-5)12-7(8,9)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFRZWNATIXQRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40616341 |
Source
|
Record name | 2-Methyl-5-(trifluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40616341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31181-55-2 |
Source
|
Record name | 2-Methyl-5-(trifluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40616341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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